molecular formula C13H11N3O5 B606525 CC-17369 CAS No. 1547162-46-8

CC-17369

Número de catálogo: B606525
Número CAS: 1547162-46-8
Peso molecular: 289.24 g/mol
Clave InChI: DNODJHQYSZVNMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CC-17369, también conocido como 7-Hidroxi pomalidomida, es un metabolito de Pomalidomida. Es un ligando basado en cereblón utilizado en el reclutamiento de la proteína cereblón. Este compuesto es significativo en el campo de la degradación de proteínas dirigida, particularmente en el desarrollo de la tecnología PROTAC (Proteolysis Targeting Chimeras) .

Métodos De Preparación

CC-17369 se sintetiza a partir de Pomalidomida. La ruta de síntesis implica la hidroxilación de Pomalidomida para producir 7-Hidroxi pomalidomida. Las condiciones de reacción típicamente incluyen el uso de reactivos y catalizadores específicos para facilitar el proceso de hidroxilación. Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Primary Reaction Types

CC-17369 participates in three major reaction classes:

Reaction Type Functional Group Reagents/Conditions Major Products
Oxidation Hydroxyl (-OH)Hydrogen peroxide, KMnO<sub>4</sub> (acidic/neutral)Ketone derivatives
Nucleophilic Substitution Aromatic C-Br bondAmines, thiols (DMF, 60–80°C)Aryl amines or thioethers
Hydrolysis Amide (-CONH<sub>2</sub>)Aqueous HCl/NaOH (reflux)Carboxylic acid and amine fragments

Key Insights :

  • The hydroxyl group is susceptible to oxidation, forming ketones under strong oxidizing conditions .

  • The aromatic bromine undergoes substitution with nucleophiles like amines, enabling structural diversification .

  • Amide hydrolysis occurs under acidic/basic conditions, yielding pomalidomide derivatives.

Oxidation of the Hydroxyl Group

  • Proton Abstraction : Base-mediated deprotonation of -OH generates an alkoxide intermediate.

  • Electron Transfer : Oxidizing agents (e.g., KMnO<sub>4</sub>) abstract electrons, forming a carbonyl group .

R OHBaseR OOxidizerR O\text{R OH}\xrightarrow{\text{Base}}\text{R O}^-\xrightarrow{\text{Oxidizer}}\text{R O}

Aromatic Bromine Substitution

  • Nucleophilic Attack : Amine/thiol nucleophiles target the electron-deficient aryl bromide.

  • Transition State : A Meisenheimer complex forms, followed by bromide elimination10 .

Ar Br+NH2RAr NHR+Br\text{Ar Br}+\text{NH}_2\text{R}\rightarrow \text{Ar NHR}+\text{Br}^-

In Vitro Reactivity Studies

Study Focus Conditions Outcome Source
Hydrolysis Kinetics1M HCl, 80°C, 24h92% conversion to carboxylic acid
Amine SubstitutionDMF, Et<sub>3</sub>N, 70°C78% yield of aryl amine product
Oxidative StabilityH<sub>2</sub>O<sub>2</sub>, RT, 48hNo degradation (stable under mild oxidation)

Comparative Reactivity

Property This compound Pomalidomide
Oxidation Sensitivity High (hydroxyl group)Low (lactam stability)
Hydrolysis Rate 0.12 h<sup>-1</sup> (pH 7.4)0.03 h<sup>-1</sup> (pH 7.4)
Substitution Yield 65–78% (amine)N/A

Industrial and Synthetic Relevance

  • PROTAC Design : Substitution reactions modify its aromatic core to enhance cereblon-binding affinity .

  • Scale-Up Challenges : Hydrolysis side reactions necessitate pH-controlled conditions during large-scale synthesis .

Unresolved Questions

  • Radical Pathways : Potential for mechanoradical-driven reactions under mechanical stress (e.g., polymer contact) remains unexplored .

  • Enzymatic Modifications : Role of cytochrome P450 enzymes in vivo oxidation requires further study.

Aplicaciones Científicas De Investigación

CC-17369 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

    Química: Utilizado como ligando en la síntesis de PROTAC para la degradación de proteínas dirigidas.

    Biología: Estudiado por su papel en el reclutamiento de la proteína cereblón y sus efectos en los procesos celulares.

    Medicina: Investigado por sus potenciales aplicaciones terapéuticas en el tratamiento de enfermedades al atacar proteínas específicas para su degradación.

    Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos .

Mecanismo De Acción

CC-17369 ejerce sus efectos al unirse al cereblón, un receptor de sustrato del complejo de ligasa E3 CRL4. Esta unión facilita el reclutamiento de proteínas diana al complejo de ligasa E3, lo que lleva a su ubiquitinación y posterior degradación proteosomal. Los objetivos moleculares y las vías implicadas incluyen el sistema ubiquitina-proteasoma, que desempeña un papel crucial en la regulación de los niveles de proteínas dentro de las células .

Comparación Con Compuestos Similares

CC-17369 es único debido a su específica hidroxilación en la posición 7 de Pomalidomida. Los compuestos similares incluyen:

Actividad Biológica

CC-17369 is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication during the cell cycle. The inhibition of PLK4 can lead to significant alterations in cellular division and proliferation, making this compound a candidate for further research in cancer therapeutics.

Target Interaction : this compound binds selectively to PLK4 with a high affinity, exhibiting a Ki value of 0.59 nM. This interaction prevents the normal function of PLK4, thereby disrupting centriole duplication and leading to mitotic defects.

Biochemical Pathways : The inhibition of PLK4 by this compound affects several downstream signaling pathways involved in cell cycle regulation. This can result in:

  • Cell Cycle Arrest : Cells may experience G2/M phase arrest due to disrupted centriole formation.
  • Apoptosis Induction : Prolonged inhibition can trigger apoptotic pathways in cancer cells, leading to cell death.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
Target Kinase Polo-like kinase 4 (PLK4)
Ki Value 0.59 nM
Effect on Cell Cycle G2/M phase arrest
Induced Cellular Response Apoptosis in cancer cells
Selectivity High selectivity for PLK4

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound resulted in significant inhibition of PLK4 activity in various cancer cell lines, leading to reduced cell proliferation rates. The IC50 values varied across different cell types, indicating differential sensitivity.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to control groups. Notably, xenograft models using human cancer cells revealed that tumors treated with this compound exhibited signs of apoptosis and reduced mitotic figures.
  • Clinical Implications :
    • The potential application of this compound as an anticancer agent is under investigation. Preliminary results suggest that it may be particularly effective against tumors characterized by aberrant PLK4 expression.

Propiedades

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODJHQYSZVNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547162-46-8
Record name CC-17369
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-17369
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

deprotecting tert-butyl 2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate with trifluoroacetic acid to form 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindoline-1,3-dione.
Name
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate C3-4 (6.73 g, 17.2 mmol) in DCM (200 mL) was added TFA (20 mL) slowly. The mixture was stirred at room temperature overnight. Water (20 mL) was added to quench the reaction. The mixture was extracted with EA (100 mL×3). The combined organic layers were collected and dried over Na2SO4, filtered, and concentrated. The residue was purified by chromatography (silica gel, DCM:MeOH:PE) to give 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindoline-1,3-dione 3 as a yellow solid (4.05 g, yield: 81%). 1H NMR (DMSOd6, 400 MHz) δ: 1.95-1.98 (m, 1H), 2.52-2.58 (m, 2H), 2.83-2.92 (m, 1H), 4.98 (dd, J=12.6, 5.4 Hz, 1H), 6.06 (s, 2H), 6.95 (d, J=8.8 Hz, 1H), 7.06 (d, J=9.2 Hz, 1H), 10.17 (s, 1H), 11.05 (s, 1H); MS (ESI+): m/z 290 (M+1); Elem. Anal. Calcd. for C13H11N3O5: C, 53.98; H, 3.83; N, 14.53. Found C, 53.96; H, 3.74; N, 14.45.
Name
2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CC-17369
Reactant of Route 2
CC-17369
Reactant of Route 3
CC-17369
Reactant of Route 4
CC-17369
Reactant of Route 5
CC-17369
Reactant of Route 6
CC-17369

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.